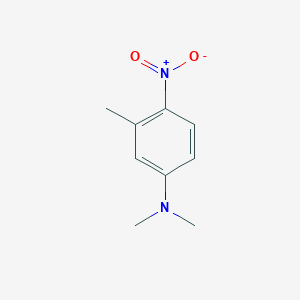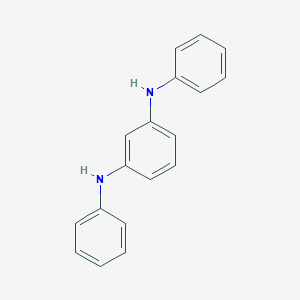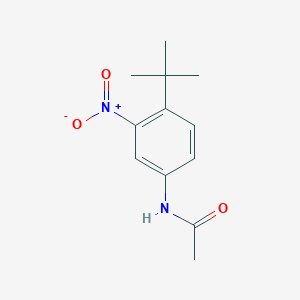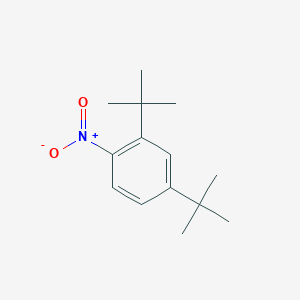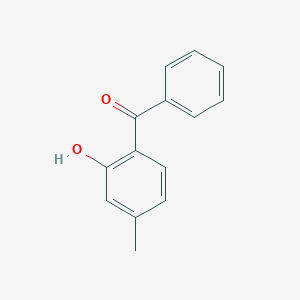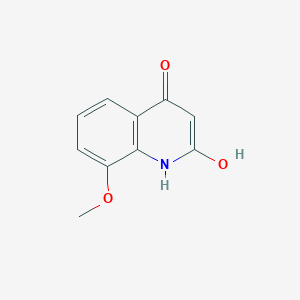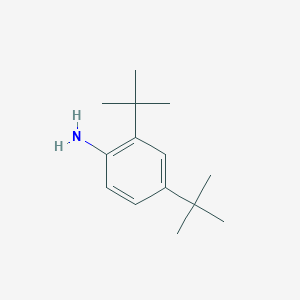
2,4-Di-tert-butylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
2,4-Di-tert-butylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective substitution at the 2 and 4 positions .
Industrial production methods often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
2,4-Di-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the amino group
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butylaniline varies depending on its application. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins. For example, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell death . The compound can also interfere with redox homeostasis and intracellular metabolism, affecting the overall viability of cells .
Vergleich Mit ähnlichen Verbindungen
2,4-Di-tert-butylaniline can be compared with other similar compounds such as:
2,5-Ditert-butylaniline: Similar in structure but with tert-butyl groups at the 2 and 5 positions. It may exhibit different reactivity and applications.
2,4,6-Tri-tert-butylaniline: Contains an additional tert-butyl group at the 6 position, which can influence its chemical properties and uses.
1,4-Ditert-butyl-2,5-dinitrobenzene: A nitro derivative that shows different reactivity due to the presence of nitro groups.
These comparisons highlight the unique positioning of the tert-butyl groups in this compound, which affects its chemical behavior and applications.
Eigenschaften
IUPAC Name |
2,4-ditert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-84-4 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

